molecular formula C6H7N3O4 B11714108 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid

Katalognummer: B11714108
Molekulargewicht: 185.14 g/mol
InChI-Schlüssel: MORGCFGXHLPJOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a five-membered ring structure with two nitrogen atoms, making it a valuable scaffold for various chemical reactions and applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the nitration of 1,4-dimethylpyrazole followed by carboxylation. One common method includes the reaction of 1,4-dimethylpyrazole with nitric acid under controlled temperature conditions to introduce the nitro group. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable base .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances yield and purity while minimizing by-products. The use of catalysts, such as transition metals, can further optimize the process .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 1,4-Dimethyl-3-amino-1H-pyrazole-5-carboxylic acid.

    Esterification: 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylate esters.

    Cyclization: Various fused heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The nitro group can participate in redox reactions, altering the activity of target enzymes. Additionally, the carboxylic acid group can form hydrogen bonds with active site residues, enhancing binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,4-Dimethyl-3-amino-1H-pyrazole-5-carboxylic acid
  • 1,4-Dimethyl-3-nitro-1H-pyrazole-4-carboxylic acid
  • 1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylate esters

Uniqueness

1,4-Dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both nitro and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets .

Eigenschaften

Molekularformel

C6H7N3O4

Molekulargewicht

185.14 g/mol

IUPAC-Name

2,4-dimethyl-5-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C6H7N3O4/c1-3-4(6(10)11)8(2)7-5(3)9(12)13/h1-2H3,(H,10,11)

InChI-Schlüssel

MORGCFGXHLPJOO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(N=C1[N+](=O)[O-])C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.